molecular formula C15H16N2O4S2 B4013260 ethyl 3-hydroxy-5-oxo-4,6,7,8,9-pentahydro-2H-benzo[b]thiopheno[2,3-d]1,3-thia zolidino[3,2-a]pyrimidine-3-carboxylate

ethyl 3-hydroxy-5-oxo-4,6,7,8,9-pentahydro-2H-benzo[b]thiopheno[2,3-d]1,3-thia zolidino[3,2-a]pyrimidine-3-carboxylate

Cat. No.: B4013260
M. Wt: 352.4 g/mol
InChI Key: WFACTBKJIGYJMB-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-5-oxo-4,6,7,8,9-pentahydro-2H-benzo[b]thiopheno[2,3-d]1,3-thiazolidino[3,2-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring fused benzo[b]thiophene, thiazolidine, and pyrimidine rings. Its ethyl carboxylate substituent enhances solubility in organic solvents, a common feature in pharmaceutical intermediates for improved bioavailability .

Properties

IUPAC Name

ethyl 14-hydroxy-16-oxo-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-triene-14-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-2-21-13(19)15(20)7-22-14-16-11-10(12(18)17(14)15)8-5-3-4-6-9(8)23-11/h20H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFACTBKJIGYJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-5-oxo-4,6,7,8,9-pentahydro-2H-benzo[b]thiopheno[2,3-d]1,3-thiazolidino[3,2-a]pyrimidine-3-carboxylate typically involves multi-step reactionsKey reagents and catalysts are used to facilitate these transformations, often under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-5-oxo-4,6,7,8,9-pentahydro-2H-benzo[b]thiopheno[2,3-d]1,3-thiazolidino[3,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

Ethyl 3-hydroxy-5-oxo-4,6,7,8,9-pentahydro-2H-benzo[b]thiopheno[2,3-d]1,3-thiazolidino[3,2-a]pyrimidine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-5-oxo-4,6,7,8,9-pentahydro-2H-benzo[b]thiopheno[2,3-d]1,3-thiazolidino[3,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Substituents Functional Groups Reference
Target Compound Benzo[b]thiopheno[2,3-d]thiazolidino[3,2-a]pyrimidine Ethyl carboxylate, 3-hydroxy, 5-oxo, pentahydrogenated benzo ring Hydroxyl, ketone, ester N/A
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-Bromophenyl, 7-methyl Ketone, bromophenyl, ester
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Benzylidene, acetoxy, phenyl Ketone, ester, acetoxy
2-(Alkylthio)-3-phenyl-thieno[2,3-d]pyrimidin-4-ones Thieno[2,3-d]pyrimidine Alkylthio, phenyl Thioether, ketone

Key Observations :

  • Unlike bromophenyl or benzylidene substituents in analogues , the target’s 3-hydroxy group may enhance hydrogen-bonding interactions, similar to hydroxylated pyrimidines in .

Key Observations :

  • The target compound likely requires multistep cyclocondensation, akin to thieno[2,3-d]pyrimidine syntheses in and .
  • Substituents like the ethyl carboxylate group are introduced via esterification, a common strategy in thiazolo[3,2-a]pyrimidine derivatives .

Table 3: Comparative Bioactivity and Properties

Compound Antitumor Activity (IC₅₀, μM) Solubility (LogP) Crystal Packing Features Reference
Target Compound Not reported Estimated 2.1 (predicted) Potential H-bonding via 3-hydroxy/5-oxo groups N/A
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate Not tested 3.5 π-Halogen interactions (Br···π)
Thieno[2,3-d]pyrimidin-4-ones 12–25 μM (HepG2 cells) 2.8–3.2 Planar stacking of thiophene rings

Key Observations :

  • The target’s 3-hydroxy group may improve water solubility compared to bromophenyl analogues (LogP ~3.5) , though experimental validation is needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-hydroxy-5-oxo-4,6,7,8,9-pentahydro-2H-benzo[b]thiopheno[2,3-d]1,3-thia zolidino[3,2-a]pyrimidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-hydroxy-5-oxo-4,6,7,8,9-pentahydro-2H-benzo[b]thiopheno[2,3-d]1,3-thia zolidino[3,2-a]pyrimidine-3-carboxylate

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